molecular formula C15H12N4O2 B14812372 1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone

1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone

Cat. No.: B14812372
M. Wt: 280.28 g/mol
InChI Key: SZXLLFMXEKZWSA-LICLKQGHSA-N
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Description

1H-Indole-3-carbaldehyde (4-nitrophenyl)hydrazone is a chemical compound that belongs to the family of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound, in particular, is synthesized by the reaction of 1H-indole-3-carbaldehyde with 4-nitrophenylhydrazine

Preparation Methods

The synthesis of 1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone typically involves the condensation reaction between 1H-indole-3-carbaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1H-Indole-3-carbaldehyde (4-nitrophenyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indole-3-carbaldehyde (4-nitrophenyl)hydrazone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in multicomponent reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

1H-Indole-3-carbaldehyde (4-nitrophenyl)hydrazone can be compared with other similar compounds, such as:

    1H-Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives with diverse biological activities.

    4-Nitrophenylhydrazine: A reagent used in the synthesis of hydrazones and other nitrogen-containing compounds.

    Indole derivatives: Compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-4-nitroaniline

InChI

InChI=1S/C15H12N4O2/c20-19(21)13-7-5-12(6-8-13)18-17-10-11-9-16-15-4-2-1-3-14(11)15/h1-10,16,18H/b17-10+

InChI Key

SZXLLFMXEKZWSA-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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